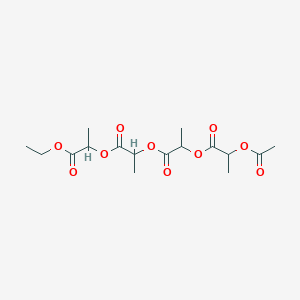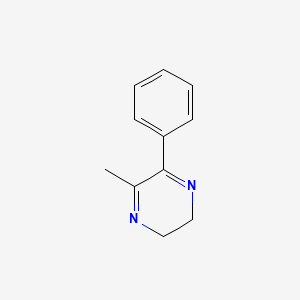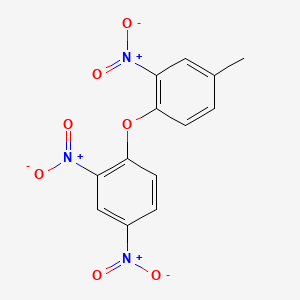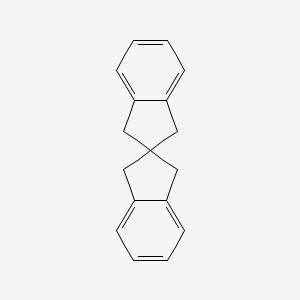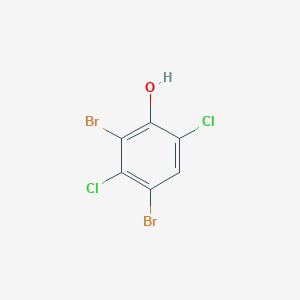
2,4-Dibromo-3,6-dichlorophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dibromo-3,6-dichlorophenol is a chemical compound with the molecular formula C6H2Br2Cl2O It is a derivative of phenol, where the hydrogen atoms on the benzene ring are substituted with bromine and chlorine atoms
準備方法
Synthetic Routes and Reaction Conditions
2,4-Dibromo-3,6-dichlorophenol can be synthesized through the bromination and chlorination of phenol. The process typically involves the following steps:
Bromination: Phenol is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 2 and 4 positions of the phenol ring.
Chlorination: The brominated phenol is then chlorinated using chlorine gas in the presence of a catalyst like iron(III) chloride. This introduces chlorine atoms at the 3 and 6 positions of the phenol ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
2,4-Dibromo-3,6-dichlorophenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to phenol or other less substituted phenols.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenol and less substituted phenols.
Substitution: Various substituted phenols depending on the nucleophile used.
科学的研究の応用
2,4-Dibromo-3,6-dichlorophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the production of dyes, pesticides, and other industrial chemicals.
作用機序
The mechanism of action of 2,4-Dibromo-3,6-dichlorophenol involves its interaction with cellular components. It can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzymes and disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation.
類似化合物との比較
Similar Compounds
2,4-Dichlorophenol: A similar compound with only chlorine substituents.
2,4-Dibromophenol: A similar compound with only bromine substituents.
2,6-Dibromo-4-nitrophenol: Another brominated phenol with a nitro group.
Uniqueness
2,4-Dibromo-3,6-dichlorophenol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties
特性
CAS番号 |
13664-63-6 |
|---|---|
分子式 |
C6H2Br2Cl2O |
分子量 |
320.79 g/mol |
IUPAC名 |
2,4-dibromo-3,6-dichlorophenol |
InChI |
InChI=1S/C6H2Br2Cl2O/c7-2-1-3(9)6(11)4(8)5(2)10/h1,11H |
InChIキー |
SIRXOXDKUIWLPJ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Br)Cl)Br)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


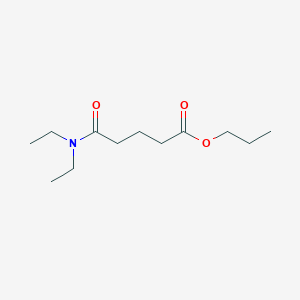
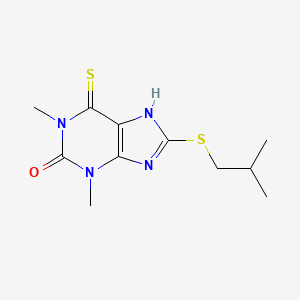
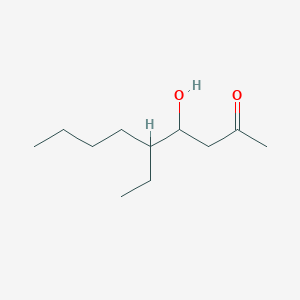
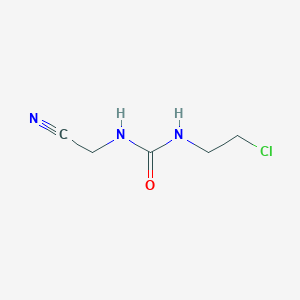
![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2,3,3-triphenylpropanoate](/img/structure/B14720804.png)

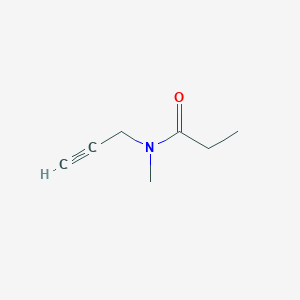
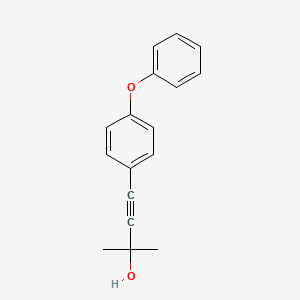
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]guanidine;sulfuric acid](/img/structure/B14720826.png)
